molecular formula C14H22N2 B14873933 1-Benzyl-4-isopropylpyrrolidin-3-amine

1-Benzyl-4-isopropylpyrrolidin-3-amine

Cat. No.: B14873933
M. Wt: 218.34 g/mol
InChI Key: GMILKAIXHXFOEF-UHFFFAOYSA-N
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Description

1-Benzyl-4-isopropylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-Benzyl-4-isopropylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-isopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-isopropylpyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzyl-4-isopropylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets . The compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl-4-isopropylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities. The unique combination of the benzyl and isopropyl groups in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-4-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C14H22N2/c1-11(2)13-9-16(10-14(13)15)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,15H2,1-2H3

InChI Key

GMILKAIXHXFOEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CC1N)CC2=CC=CC=C2

Origin of Product

United States

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